An In-Depth Technical Guide to Ethyl 3-Bromo-7-methylindole-1-carboxylate: Synthesis, Properties, and Synthetic Utility
An In-Depth Technical Guide to Ethyl 3-Bromo-7-methylindole-1-carboxylate: Synthesis, Properties, and Synthetic Utility
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indole scaffold is a cornerstone in medicinal chemistry and materials science, forming the core of numerous natural products, pharmaceuticals, and functional organic materials. The strategic functionalization of the indole ring is paramount for modulating the biological activity and physicochemical properties of these molecules. "Ethyl 3-Bromo-7-methylindole-1-carboxylate" is a key synthetic intermediate, offering a versatile platform for introducing a wide array of substituents at the C3-position of the 7-methylindole core. The presence of the bromine atom at the electron-rich C3-position, coupled with the N1-ethoxycarbonyl protecting group, makes this compound an ideal substrate for a variety of transition metal-catalyzed cross-coupling reactions. This guide provides a comprehensive overview of the chemical properties, a plausible synthetic pathway, spectral characteristics, and the significant synthetic utility of this valuable building block.
Physicochemical Properties
While specific experimental data for Ethyl 3-Bromo-7-methylindole-1-carboxylate is not extensively reported in the literature, its physicochemical properties can be reliably estimated based on structurally similar compounds. These properties are crucial for its handling, reaction setup, and purification.
| Property | Estimated Value/Characteristic | Notes |
| CAS Number | 1375064-43-9 | A useful research chemical.[1] |
| Molecular Formula | C₁₂H₁₂BrNO₂ | |
| Molecular Weight | 282.13 g/mol | |
| Appearance | Off-white to pale yellow solid | Based on related bromoindole compounds.[2] |
| Melting Point | Not available (likely >100 °C) | Similar bromoindole esters are solids with melting points above 150°C.[2][3] |
| Solubility | Soluble in common organic solvents (e.g., DCM, THF, Ethyl Acetate, DMF). Insoluble in water. | Typical for N-protected indole derivatives. |
| Stability | Stable under normal laboratory conditions. The N-ethoxycarbonyl group offers protection against N-alkylation and some electrophilic additions. |
Proposed Synthesis
A practical and efficient synthesis of Ethyl 3-Bromo-7-methylindole-1-carboxylate can be envisioned through a multi-step sequence starting from commercially available 7-methylindole. This proposed pathway leverages well-established synthetic transformations of the indole core.
Caption: Proposed synthetic pathway for Ethyl 3-Bromo-7-methylindole-1-carboxylate.
Experimental Protocol: Synthesis
Step 1: N-Ethoxycarbonylation of 7-Methylindole
-
To a stirred solution of 7-methylindole in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere (e.g., Argon), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) portion-wise.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Cool the mixture back to 0 °C and add ethyl chloroformate (1.1 equivalents) dropwise.
-
Stir the reaction at room temperature for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 1-(Ethoxycarbonyl)-7-methylindole.
Step 2: C3-Bromination
-
Dissolve the 1-(Ethoxycarbonyl)-7-methylindole from the previous step in anhydrous THF at 0 °C under an inert atmosphere.
-
Add N-Bromosuccinimide (NBS, 1.05 equivalents) portion-wise, ensuring the temperature remains at 0 °C.
-
Stir the reaction at 0 °C for 1-2 hours, monitoring by TLC. The N-ethoxycarbonyl group activates the indole ring for electrophilic substitution at the C3 position.
-
Once the starting material is consumed, quench the reaction with aqueous sodium thiosulfate solution.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by recrystallization or column chromatography to yield Ethyl 3-Bromo-7-methylindole-1-carboxylate.
Spectral Data Interpretation
While the actual spectra are not available, the expected ¹H and ¹³C NMR chemical shifts can be predicted based on known data for similar indole derivatives.
¹H NMR (predicted):
-
Indole Protons (H4, H5, H6): Aromatic region (δ 7.0-8.0 ppm), exhibiting characteristic coupling patterns.
-
Indole Proton (H2): A singlet in the aromatic region (δ ~7.5-8.0 ppm).
-
7-Methyl Group (CH₃): A singlet in the upfield region (δ ~2.5 ppm).
-
Ethyl Group (CH₂CH₃): A quartet (CH₂) around δ 4.3 ppm and a triplet (CH₃) around δ 1.4 ppm.
¹³C NMR (predicted):
-
Carbonyl Carbon (C=O): Downfield shift (δ ~160-170 ppm).
-
Aromatic Carbons: In the range of δ 110-140 ppm.
-
C3-Br Carbon: A shielded carbon signal due to the bromine atom.
-
7-Methyl Carbon: An upfield signal (δ ~15-20 ppm).
-
Ethyl Group Carbons: Signals for the CH₂ and CH₃ carbons.
Chemical Reactivity and Synthetic Utility
The primary synthetic value of Ethyl 3-Bromo-7-methylindole-1-carboxylate lies in its utility as a substrate for palladium-catalyzed cross-coupling reactions. The C3-bromo substituent serves as an excellent leaving group, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.
Palladium-Catalyzed Cross-Coupling Reactions
These reactions are fundamental in modern organic synthesis and are extensively used in drug discovery and development.[4]
Caption: Key cross-coupling reactions of Ethyl 3-Bromo-7-methylindole-1-carboxylate.
1. Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds by coupling an organohalide with an organoboron compound.[5][6]
-
Protocol:
-
In a reaction vessel, combine Ethyl 3-Bromo-7-methylindole-1-carboxylate (1 equivalent), an aryl or vinyl boronic acid (1.2-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, 2-3 equivalents).
-
Add a suitable solvent system, such as a mixture of toluene and water or dioxane and water.
-
Heat the reaction mixture under an inert atmosphere until the starting material is consumed (monitor by TLC).
-
After cooling, perform an aqueous workup, extract the product with an organic solvent, and purify by chromatography.
-
2. Heck Reaction
The Heck reaction couples the bromoindole with an alkene to form a new substituted alkene, providing access to C3-vinylindoles.[7]
-
Protocol:
-
Combine Ethyl 3-Bromo-7-methylindole-1-carboxylate (1 equivalent), the desired alkene (1.2-1.5 equivalents), a palladium source (e.g., Pd(OAc)₂, 2-5 mol%), a phosphine ligand (e.g., PPh₃, P(o-tolyl)₃), and a base (e.g., Et₃N, K₂CO₃) in a suitable solvent like DMF or acetonitrile.
-
Heat the mixture under an inert atmosphere. The reaction often requires elevated temperatures (80-120 °C).
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction, filter off any solids, and perform an aqueous workup followed by extraction and purification.
-
3. Buchwald-Hartwig Amination
This reaction is a cornerstone for the synthesis of arylamines, forming a carbon-nitrogen bond between the bromoindole and a primary or secondary amine.[8][9][10]
-
Protocol:
-
In a glovebox or under an inert atmosphere, charge a reaction vessel with Ethyl 3-Bromo-7-methylindole-1-carboxylate (1 equivalent), the amine (1.2 equivalents), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-3 mol%), a suitable phosphine ligand (e.g., Xantphos, BINAP), and a strong base (e.g., NaOtBu, K₃PO₄).
-
Add an anhydrous, deoxygenated solvent such as toluene or dioxane.
-
Heat the reaction mixture with stirring until the starting material is consumed.
-
After cooling, quench the reaction, extract the product, and purify by column chromatography.
-
Safety and Handling
Bromoindoles should be handled with appropriate safety precautions in a well-ventilated fume hood.[11][12]
-
Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).[12]
-
Inhalation: Avoid inhaling dust or vapors.[12]
-
Skin and Eye Contact: May cause skin and eye irritation. In case of contact, flush with copious amounts of water.[12]
-
Ingestion: May be harmful if swallowed.
-
Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.
Conclusion
Ethyl 3-Bromo-7-methylindole-1-carboxylate is a strategically important synthetic intermediate that provides a gateway to a diverse range of functionalized 7-methylindole derivatives. Its true value is realized through its participation in modern palladium-catalyzed cross-coupling reactions, which are indispensable tools for the construction of complex molecules in pharmaceutical and materials science research. This guide has outlined its key properties, a reliable synthetic approach, and detailed protocols for its most significant applications, providing a solid foundation for its use in the laboratory.
References
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Buchwald, S. L., & Hartwig, J. F. (n.d.). Buchwald–Hartwig amination. Wikipedia. Retrieved from [Link]
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Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
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Wikipedia. (n.d.). Heck reaction. Retrieved from [Link]
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ChemSrc. (n.d.). CAS 1375064-43-9 Ethyl 3-Bromo-7-methylindole-1-carboxylate. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]
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Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
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Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
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